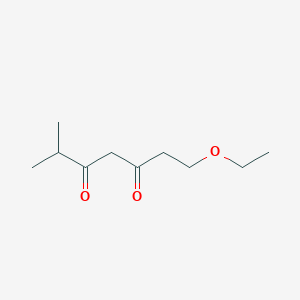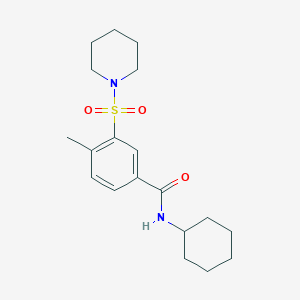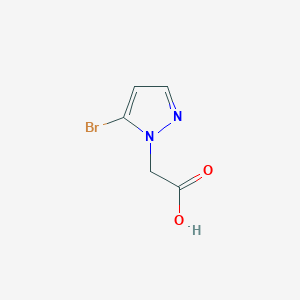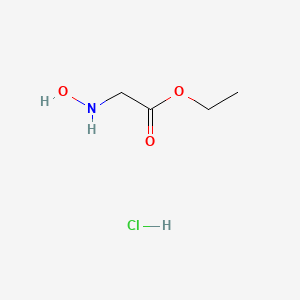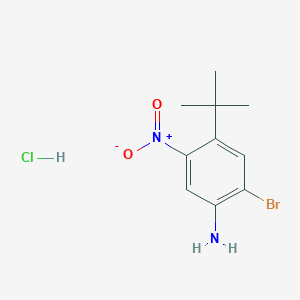![molecular formula C17H17NO B13573697 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(naphthalen-2-yl)bicyclo[111]pentane-1-carboxamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the construction of the strained bicyclic core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. For example, a continuous flow synthesis of [1.1.1]propellane can be used to generate solutions of [1.1.1]propellane that can be directly derivatized into various bicyclo[1.1.1]pentane species . This method provides an efficient and scalable route to produce gram quantities of bicyclo[1.1.1]pentane derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the stability of the strained bicyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core.
Applications De Recherche Scientifique
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for ortho/meta-substituted arenes and have similar three-dimensional structures.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives: These derivatives are used in medicinal chemistry as bioisosteres for aromatic rings.
Uniqueness
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific substitution pattern, which combines the bicyclo[1.1.1]pentane core with a naphthalen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-2-ylbicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C17H17NO/c1-16-9-17(10-16,11-16)15(19)18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-11H2,1H3,(H,18,19) |
Clé InChI |
MITQWRNBPWFQOM-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


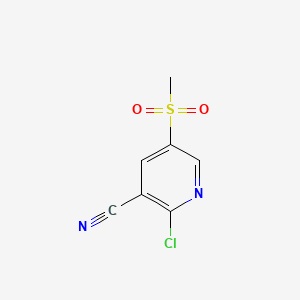
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
